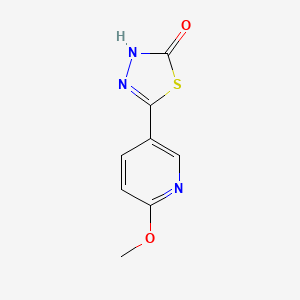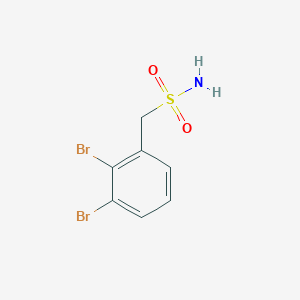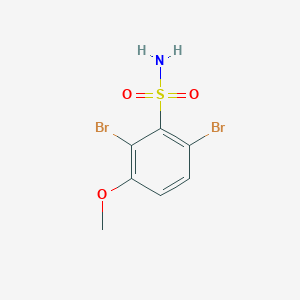
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a difluorophenyl group (a phenyl ring with two fluorine atoms), a prop-2-enamide group (an amide group attached to a propene), and a propan-2-yl group (an isopropyl group). The “(Z)” notation indicates the configuration of the double bond in the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the difluorophenyl group, and the amide group would all contribute to the overall structure. The “(Z)” configuration of the double bond would also play a role .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group, for example, is a strong electron-withdrawing group, which could make the compound more reactive. The amide group could participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
Research in the area of synthesis and characterization focuses on developing new compounds with specific structural features, such as cyano and enamide groups, which are often integral to the activity and function of the compound. For example, studies on the synthesis and characterization of related compounds offer insights into methodologies that could be applied to synthesize and analyze "(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide" and similar molecules. These methodologies include various spectrometric identifications employing IR, UV, and NMR techniques to elucidate the structure and confirm the configuration of the synthesized compounds (Johnson et al., 2006).
Material Science Applications
In material science, the incorporation of specific functional groups into polymers can significantly affect their properties. For instance, the synthesis of new organosoluble polyamides and polyimides based on compounds with specific functional groups, such as fluorophenyl motifs, has been explored to produce materials with desirable properties like high solubility and thermal stability (Liaw et al., 2001). This research indicates potential applications of "(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide" in the development of new materials with enhanced performance characteristics.
Photoluminescence and Solar Energy Conversion
The design and synthesis of compounds for applications in photoluminescence and solar energy conversion are areas of interest. Compounds with specific structural features have been investigated for their ability to act as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating the importance of structural motifs in the efficiency of light harvesting and energy conversion processes. For example, research on zinc metalloporphyrins highlights the potential of structurally related compounds in solar energy applications, achieving high incident photon-to-current efficiencies (IPCEs) and overall conversion efficiency (Wang et al., 2005).
Catalysis and Organic Transformations
Catalytic applications, including the synthesis of Z-enamides via palladium-catalyzed oxidative amidation, illustrate the relevance of compounds with cyano and enamide groups in facilitating stereoselective organic transformations. This research demonstrates the potential of using specific structural motifs to direct the synthesis of compounds with desired configurations, which is crucial in the development of pharmaceuticals and fine chemicals (Lee et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)6-9-4-3-5-11(14)12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVNEXOXRYGIV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C(=CC=C1)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=C(C(=CC=C1)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)
![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)




![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

